N-benzoyl-N'-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiourea
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Overview
Description
N-benzoyl-N'-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiourea is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a benzyl group, a cyano group, and a benzamide moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N'-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Cyano Group: The cyano group is typically introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate compound with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N'-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Cyanating Agents: Sodium cyanide, potassium cyanide.
Catalysts: Aluminum chloride, triethylamine.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various cyano derivatives.
Scientific Research Applications
N-benzoyl-N'-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzoyl-N'-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide
- N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide
Uniqueness
N-benzoyl-N'-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiourea is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the thieno[2,3-c]pyridine core, benzyl group, cyano group, and benzamide moiety makes it a versatile compound for various scientific research applications.
Properties
CAS No. |
331457-91-1 |
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Molecular Formula |
C23H20N4OS2 |
Molecular Weight |
432.6g/mol |
IUPAC Name |
N-[(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C23H20N4OS2/c24-13-19-18-11-12-27(14-16-7-3-1-4-8-16)15-20(18)30-22(19)26-23(29)25-21(28)17-9-5-2-6-10-17/h1-10H,11-12,14-15H2,(H2,25,26,28,29) |
InChI Key |
LPTBIQZEKKDTEQ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C(=C(S2)NC(=S)NC(=O)C3=CC=CC=C3)C#N)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=S)NC(=O)C3=CC=CC=C3)C#N)CC4=CC=CC=C4 |
Origin of Product |
United States |
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